Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate
Description
Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate (CAS: 1030097-37-0) is a pyrimidine derivative with a molecular formula of C₁₉H₂₂N₄O₄ and a molecular weight of 370.40 g/mol . Its structure comprises a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy acetamido group linked to a methyl benzoate ester. This compound is synthesized via coupling reactions involving pyrimidine intermediates and methyl chloroacetate, followed by functionalization with benzoate esters .
Properties
IUPAC Name |
methyl 4-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-11-17(22-19(20-13)23-9-3-4-10-23)27-12-16(24)21-15-7-5-14(6-8-15)18(25)26-2/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCHQUMFRDUODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to form 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Final Coupling: The acetohydrazide derivative is then coupled with 4-aminobenzoic acid methyl ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in plant growth stimulation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-{[6-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives
Key Differences :
- Biological Activity : Hydrazide derivatives exhibit plant growth-stimulating effects, whereas the benzoate ester in the target compound may enhance lipophilicity, influencing bioavailability or pesticidal activity .
| Property | Target Compound | Hydrazide Derivative |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₄ | C₁₄H₂₀N₆O₃ (example) |
| Molecular Weight (g/mol) | 370.40 | ~320–350 (estimated) |
| Key Functional Group | Benzoate ester | Hydrazide |
Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
Key Differences :
- Heterocyclic Core: A thieno[2,3-d]pyrimidine ring replaces the pyrimidine, introducing sulfur for altered electronic properties .
- Physical Properties : Melting point 147–148°C vs. undisclosed for the target compound. LC-MS data (m/z 377.0 [M+H]⁺) indicates a larger molecular weight (377.0 vs. 370.40) .
| Property | Target Compound | Thienopyrimidine Analog |
|---|---|---|
| Core Structure | Pyrimidine | Thieno[2,3-d]pyrimidine |
| Molecular Weight (g/mol) | 370.40 | 377.0 |
| Melting Point (°C) | Not reported | 147–148 |
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Key Differences :
- Substituents : Piperidine (6-membered ring) replaces pyrrolidine (5-membered), affecting conformational flexibility and steric hindrance .
- Bioactivity : Chloro and methyl groups on the phenyl ring may enhance pesticidal activity, as seen in tribenuron methyl ().
| Property | Target Compound | Piperidine Analog |
|---|---|---|
| Substituent | Pyrrolidine | Piperidine |
| Molecular Formula | C₁₉H₂₂N₄O₄ | C₁₉H₂₃ClN₄O₂ |
| Molecular Weight (g/mol) | 370.40 | 374.87 |
Pesticide Methyl Benzoates (e.g., Tribenuron Methyl)
Key Differences :
- Functional Groups : Tribenuron methyl includes a sulfonylurea moiety (-SO₂NHCONH-) absent in the target compound .
- Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s mechanism remains uncharacterized but may rely on pyrimidine-mediated interactions .
| Property | Target Compound | Tribenuron Methyl |
|---|---|---|
| Key Functional Group | Acetamido benzoate | Sulfonylurea |
| Molecular Formula | C₁₉H₂₂N₄O₄ | C₁₅H₁₇N₅O₆S |
Biological Activity
Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
Chemical Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
CAS Number: 1030097-37-0
The compound features a complex structure that includes a benzoate moiety, a pyrimidine ring, and a pyrrolidine group, which may contribute to its biological activity.
Antiviral Properties
Research indicates that compounds related to pyrimidine derivatives exhibit antiviral properties. Specifically, studies have demonstrated that similar structures can inhibit viral replication in various models. For instance, the inhibition of certain kinases involved in viral replication pathways has been observed, suggesting that this compound may share these properties due to its structural similarities with known antiviral agents .
Anticancer Activity
Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The mechanism often involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. For example, compounds targeting RET kinase have shown promising results in inhibiting cancer cell growth. Given that this compound contains similar functional groups, it is hypothesized that it may also exhibit anticancer properties .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways crucial for cellular functions, leading to therapeutic effects against viral infections and cancer .
Case Studies
-
Antiviral Activity Against Coronaviruses
- A study focused on the antiviral effects of pyrimidine derivatives against β-coronaviruses, including SARS-CoV-2. The findings suggested that these compounds could inhibit viral replication by targeting specific kinases involved in the viral life cycle.
-
Inhibition of RET Kinase
- Research on benzamide derivatives indicated that modifications similar to those found in this compound could lead to potent RET kinase inhibitors. These inhibitors showed efficacy in reducing tumor growth in preclinical models, supporting the potential anticancer applications of the compound.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
